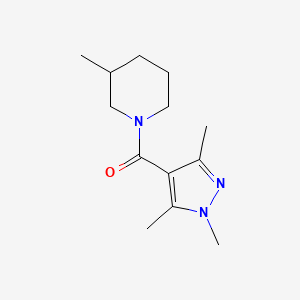
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as MPTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. MPTM is a synthetic compound that belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood, but it is believed to act by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone may prevent the growth and proliferation of cancer cells, making it a potential anti-cancer drug candidate.
Biochemical and physiological effects:
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to be relatively stable and non-toxic, making it safe for use in lab experiments. However, one limitation of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
Direcciones Futuras
There are several future directions for the research on (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One potential direction is to further investigate its mechanism of action, which may help to optimize its use in anti-cancer drug development. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential use of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone as an anti-viral agent.
Métodos De Síntesis
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can be synthesized using a straightforward method that involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 3-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone.
Aplicaciones Científicas De Investigación
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to be an effective inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation and survival. This makes (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-6-5-7-16(8-9)13(17)12-10(2)14-15(4)11(12)3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXIATTXTIKGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

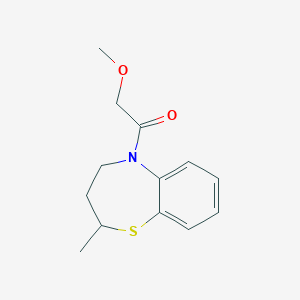
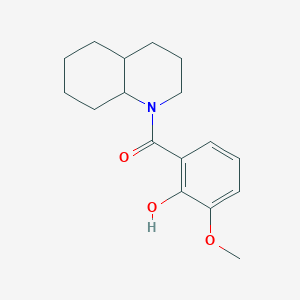
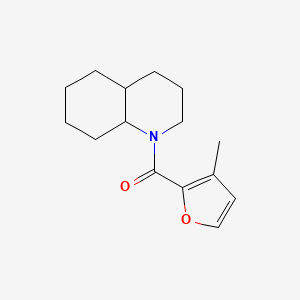
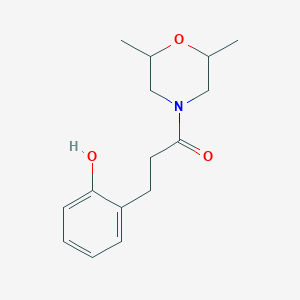
![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
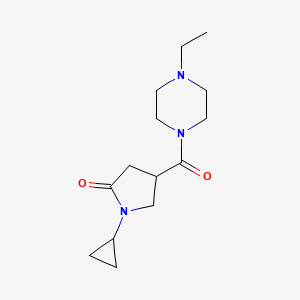
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)
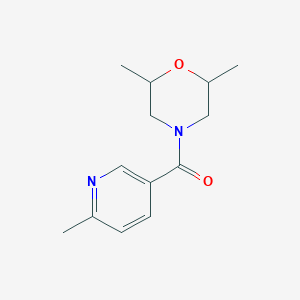
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)
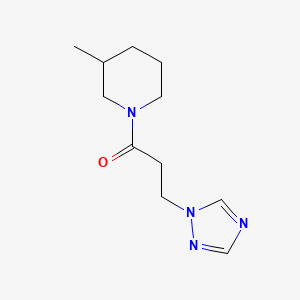
![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
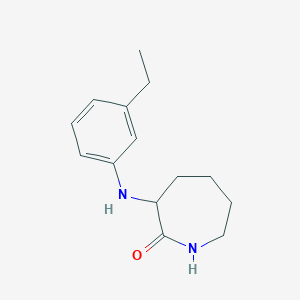
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)